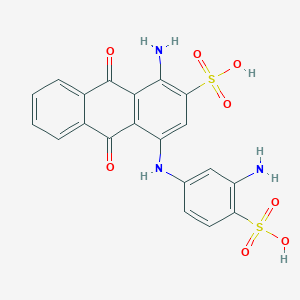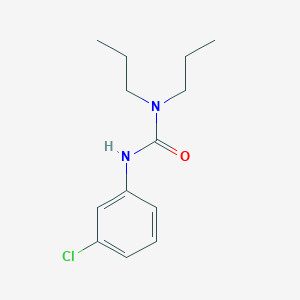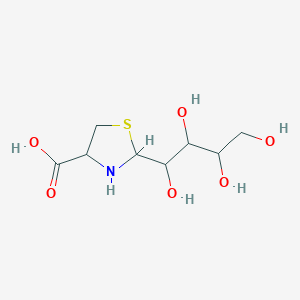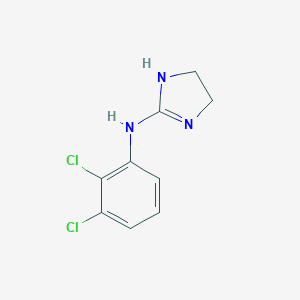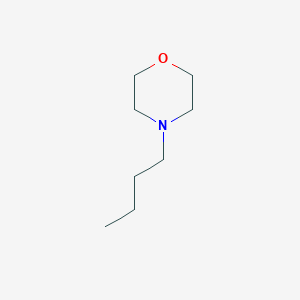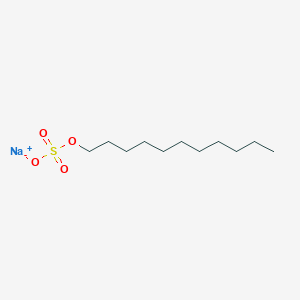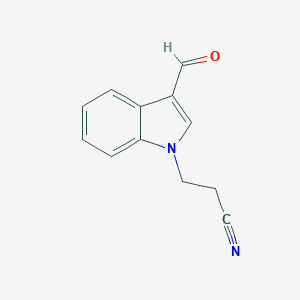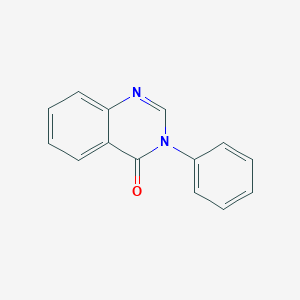
3-Phenylquinazolin-4(3h)-one
Overview
Description
3-Phenylquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazolinone core with a phenyl group attached at the third position.
Synthetic Routes and Reaction Conditions:
Visible Light-Induced Condensation Cyclization: One of the green and efficient methods for synthesizing quinazolin-4(3H)-ones involves the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes.
Graphene Oxide Nanosheet Catalysis: Another method involves the use of graphene oxide nanosheets as a catalyst in an aqueous medium.
Industrial Production Methods:
- Industrial production methods for this compound typically involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness.
Types of Reactions:
Oxidation: Quinazolinones can undergo oxidation reactions, often leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can convert quinazolinones to their corresponding dihydroquinazolinones.
Substitution: Quinazolinones can participate in various substitution reactions, including N-arylation and C-H functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like aryl halides and transition metal catalysts (e.g., palladium, copper) are commonly employed.
Major Products:
- The major products of these reactions include various substituted quinazolinones and dihydroquinazolinones, depending on the specific reaction conditions and reagents used.
Mechanism of Action
Target of Action
Quinazolinones are known to interact with a variety of biological targets due to their versatile structure .
Mode of Action
Quinazolinones are known to interact with their targets through various mechanisms, including n-arylation, annulative π-extension, or c–h fluorination .
Biochemical Pathways
Quinazolinones are known to modulate divergent pathways with transition-metal catalysts .
Result of Action
Quinazolinones are known to have broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
3-Phenylquinazolin-4(3h)-one plays a significant role in biochemical reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are complex and multifaceted . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves a variety of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models Studies have observed threshold effects, as well as toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels. The specific metabolic pathways that this compound is involved in are still being studied.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins It can also affect its localization or accumulation
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex and multifaceted It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles
Scientific Research Applications
3-Phenylquinazolin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Quinazolinones have been studied for their potential as enzyme inhibitors and receptor modulators.
Comparison with Similar Compounds
2-Phenylquinazolin-4(3H)-one: Similar in structure but with the phenyl group attached at the second position.
4(3H)-Quinazolinone: The parent compound without any substituents on the quinazolinone core.
Uniqueness:
- 3-Phenylquinazolin-4(3H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the phenyl group can affect the compound’s ability to interact with molecular targets and its overall pharmacokinetic properties.
Properties
IUPAC Name |
3-phenylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-14-12-8-4-5-9-13(12)15-10-16(14)11-6-2-1-3-7-11/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIHFZPSLVDBRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354859 | |
| Record name | 3-Phenylquinazolin-4(3h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16347-60-7 | |
| Record name | 3-Phenylquinazolin-4(3h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the core structure of 3-Phenylquinazolin-4(3H)-one and what are its key derivatives?
A1: this compound is a heterocyclic compound characterized by a quinazolinone core with a phenyl group attached at the 3rd position. This core structure serves as a versatile scaffold for developing diverse derivatives by introducing various substituents at different positions. Some commonly explored derivatives involve modifications at the 2nd, 5th, and 6th positions of the quinazolinone ring. For example, researchers have synthesized derivatives with thioether linkages at the 2nd position [, , , , ], halogen substitutions at the 5th position [, ], and modifications at the 6th position with groups like benzylidinamino [] or styryl groups [, ].
Q2: What are the primary synthetic approaches used to obtain this compound and its derivatives?
A2: Several synthetic routes have been established for the preparation of this compound and its derivatives. A common approach involves the reaction of anthranilic acid with phenylisothiocyanate to form 2,3-dihydro-3-phenyl-2-thioxoquinazolin-4(1H)-one, which can be further modified at the 2nd position with various substituents []. Another method utilizes the condensation of substituted 2-aminobenzamides with benzaldehydes or benzoyl chlorides []. Additionally, researchers have employed multistep synthesis involving the construction of the quinazolinone ring from simpler precursors, such as the reaction of 2-thioxoquinazolin-4-one with alkyl halides followed by cyclization reactions [].
Q3: How do halogens influence the reactivity and cyclization patterns in this compound derivatives?
A3: Studies have demonstrated that halogens play a crucial role in directing the regio- and stereo-selectivity of cyclization reactions in this compound derivatives. For instance, the reaction of 2-(but-3-in-1-ylthio)-3-phenylquinazolin-4(3H)-one with halogens like bromine, iodine, and iodine bromide results in the formation of angular E-isomers of 1-(halogenomethylidene)-6-oxo-5-phenyl-2,3,5,6-tetrahydro-1H-[1,3]thiazino[3,2-a]quinazolinium halides []. This regio- and stereo-selectivity is attributed to the electrophilic nature of halogens and their ability to influence the cyclization pathway. Interestingly, increasing the carbon chain length in the terminal alkynyl substituent alters the regioselectivity while maintaining the stereoselectivity during halocyclization [].
Q4: What are the potential applications of this compound derivatives in medicinal chemistry?
A4: this compound derivatives have shown promise in various biological applications. For example, (S)-2-(1-Aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one acts as a precursor for synthesizing potent inhibitors of human phosphatidylinositol 3-kinase delta (PI3Kδ) []. PI3Kδ plays a critical role in leukocyte function, making its inhibitors valuable for treating immune and inflammatory disorders. Furthermore, this compound derivatives have demonstrated anti-platelet aggregation activity [], cytotoxic activity against cancer cell lines [], and antimicrobial properties [, , ]. These diverse biological activities highlight the potential of this compound derivatives as lead compounds for drug development in various therapeutic areas.
Q5: How do structural modifications impact the biological activity of this compound derivatives?
A5: Structure-activity relationship (SAR) studies have revealed a strong correlation between the substituents on the this compound scaffold and their biological activity. For instance, introducing a nitro group at the 4th position of the phenyl ring in 2-(2-chlorophenyl)-3-(4-nitrophenyl)quinazolin-4(3H)-one significantly reduced the reactivity of the amine group []. This observation suggests that electronic effects of substituents can influence the compound's reactivity and potentially its interaction with biological targets. In another study, the presence of a benzylthio group at the 2nd position of the quinazolinone ring resulted in the most potent anti-platelet aggregation activity among a series of thioether derivatives []. These findings highlight the importance of systematic SAR studies for optimizing the biological activity of this compound derivatives.
Q6: What are the advantages of using propylene carbonate as a solvent in the synthesis of this compound derivatives?
A6: Propylene carbonate has emerged as an environmentally friendly alternative solvent for synthesizing this compound derivatives via Suzuki-Miyaura cross-coupling reactions []. Compared to traditional solvents like dimethoxyethane, reactions in propylene carbonate exhibit faster reaction rates, higher yields, and simplified workup procedures, leading to significant energy savings. Moreover, propylene carbonate's high boiling point and low volatility minimize solvent loss during the reaction, further contributing to its green chemistry profile.
Q7: What spectroscopic techniques are commonly employed for characterizing this compound derivatives?
A7: Various spectroscopic techniques are crucial for characterizing the structure and purity of this compound derivatives. Infrared (IR) spectroscopy provides valuable information about functional groups present in the molecule, such as the carbonyl group in the quinazolinone ring [, , , , ]. Nuclear Magnetic Resonance (NMR) spectroscopy, both 1H and 13C, offers detailed insights into the compound's structure, including the number and type of protons and carbons, their chemical environment, and their connectivity [, , , , ]. Mass spectrometry (MS) is essential for determining the molecular weight and fragmentation pattern of the compound, confirming its identity [, , ].
Q8: What analytical methods are used to assess the purity and quantify this compound derivatives?
A8: Thin-layer chromatography (TLC) is a widely used technique to monitor reaction progress and assess the purity of this compound derivatives []. Additionally, high-performance liquid chromatography (HPLC) coupled with appropriate detectors, such as UV-Vis or mass spectrometry, provides a quantitative and sensitive method for analyzing these compounds in complex mixtures.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(dimethylamino)propyl]-1,2-benzothiazol-3-one](/img/structure/B91993.png)
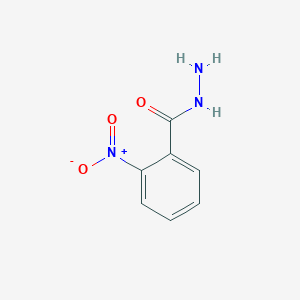
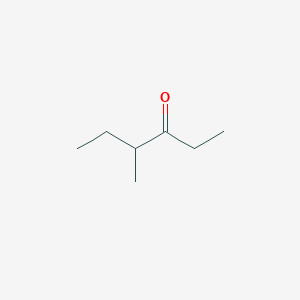
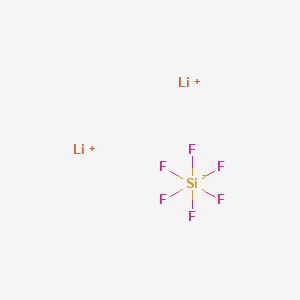
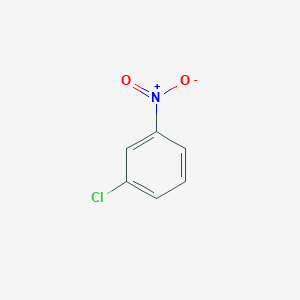
![3H-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-one](/img/structure/B92003.png)
